2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene
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Overview
Description
2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene is an organic compound with the molecular formula C12H16 It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 2 and 3 positions and a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene typically involves the catalytic hydrogenation of naphthalene derivatives. The process can be carried out using nickel catalysts under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the aromatic ring, resulting in the formation of the tetrahydronaphthalene structure .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with additional functional groups.
Reduction: Further reduction can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones and other oxygenated derivatives.
Reduction: Formation of decahydronaphthalene.
Substitution: Introduction of alkyl or acyl groups at specific positions on the naphthalene ring.
Scientific Research Applications
2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a solvent and intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, alter cellular signaling pathways, and interact with receptors. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanisms involved .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar chemical properties.
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with additional isopropyl and methyl groups
Comparison: 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1,2,3,4-tetrahydronaphthalene, it has enhanced stability and reactivity due to the presence of the methyl groups. The additional substituents in 8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene further modify its properties, making it suitable for different applications .
Properties
CAS No. |
39000-67-4 |
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Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,3-dimethyl-1,4,5,8-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-4H,5-8H2,1-2H3 |
InChI Key |
FWLOQFXAPUFMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=C(C1)CC=CC2)C |
Origin of Product |
United States |
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